![molecular formula C19H20N2O3 B2893077 N-(1-ethyl-2-oxoindolin-5-yl)-2-(p-tolyloxy)acetamide CAS No. 921542-59-8](/img/structure/B2893077.png)
N-(1-ethyl-2-oxoindolin-5-yl)-2-(p-tolyloxy)acetamide
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Description
N-(1-ethyl-2-oxoindolin-5-yl)-2-(p-tolyloxy)acetamide is a chemical compound that has been synthesized for scientific research purposes. This compound has shown potential as a drug candidate due to its ability to target specific receptors in the body.
Scientific Research Applications
Spatial Orientations and Anion Coordination
N-(1-ethyl-2-oxoindolin-5-yl)-2-(p-tolyloxy)acetamide and related amide derivatives exhibit unique spatial orientations that affect their anion coordination capabilities. These molecular structures can self-assemble into channel-like structures through weak C–H⋯π and C–H⋯O interactions. The spatial orientation of these molecules, such as adopting a tweezer-like geometry or S-shaped geometry, influences their interaction with anions, which is crucial for understanding their potential applications in molecular self-assembly and recognition processes (Kalita & Baruah, 2010).
Antimicrobial Properties
Derivatives of N-(1-ethyl-2-oxoindolin-5-yl)-2-(p-tolyloxy)acetamide have been synthesized and evaluated for their antibacterial and antifungal properties. These compounds exhibit significant antimicrobial activities against various pathogenic microorganisms, highlighting their potential as leads for developing new antimicrobial agents (Debnath & Ganguly, 2015).
Antioxidant Activity and Coordination Complexes
Research into pyrazole-acetamide derivatives, including structures similar to N-(1-ethyl-2-oxoindolin-5-yl)-2-(p-tolyloxy)acetamide, has led to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, underscoring the potential of N-(1-ethyl-2-oxoindolin-5-yl)-2-(p-tolyloxy)acetamide derivatives in designing antioxidant compounds (Chkirate et al., 2019).
Chemoselective Acetylation and Drug Synthesis
N-(1-ethyl-2-oxoindolin-5-yl)-2-(p-tolyloxy)acetamide serves as an intermediate in the synthesis of various pharmaceutical compounds. For example, chemoselective acetylation has been employed to produce intermediates for antimalarial drugs, demonstrating the chemical versatility and application of this compound in drug synthesis processes (Magadum & Yadav, 2018).
Selective Fluorescent Sensing
Studies on fluorescent sensors based on quinoline platforms, which are structurally related to N-(1-ethyl-2-oxoindolin-5-yl)-2-(p-tolyloxy)acetamide, have demonstrated the ability to distinguish between metal ions like cadmium and zinc. These findings indicate the potential of N-(1-ethyl-2-oxoindolin-5-yl)-2-(p-tolyloxy)acetamide derivatives in developing selective fluorescent sensors for environmental and analytical applications (Zhou et al., 2012).
properties
IUPAC Name |
N-(1-ethyl-2-oxo-3H-indol-5-yl)-2-(4-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-3-21-17-9-6-15(10-14(17)11-19(21)23)20-18(22)12-24-16-7-4-13(2)5-8-16/h4-10H,3,11-12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMGZDQLDGTGLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-(4-methylphenoxy)acetamide |
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